molecular formula C12H12O4 B1504831 methyl 7-methoxy-2H-chromene-3-carboxylate CAS No. 86236-08-0

methyl 7-methoxy-2H-chromene-3-carboxylate

Cat. No.: B1504831
CAS No.: 86236-08-0
M. Wt: 220.22 g/mol
InChI Key: HQIVJFUNDNIKPI-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-2H-chromene-3-carboxylate is a chemical compound belonging to the chromene family, which are known for their diverse biological and pharmaceutical properties. This compound features a chromene core with a methoxy group at the 7th position and a carboxylate ester at the 3rd position

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Pechmann condensation reaction, which involves the reaction of resorcinol with a β-keto ester in the presence of an acid catalyst.

  • Modern Approaches: Advances in synthetic chemistry have led to the development of more efficient methods, such as the use of microwave-assisted synthesis or metal-catalyzed reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and green chemistry principles are often employed to enhance sustainability and reduce environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the methoxy group, with various nucleophiles replacing the methoxy group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are typical reducing agents.

  • Substitution: Nucleophiles such as hydroxide (OH-), alkoxides, and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

Scientific Research Applications

Chemistry: Methyl 7-methoxy-2H-chromene-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Medicine: Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which methyl 7-methoxy-2H-chromene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Coumarin: A closely related compound with similar biological activities.

  • Chromone: Another chromene derivative with comparable chemical properties.

  • Flavonoids: A class of compounds that share structural similarities with chromenes and exhibit similar biological activities.

Uniqueness: Methyl 7-methoxy-2H-chromene-3-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other chromene derivatives.

Properties

IUPAC Name

methyl 7-methoxy-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-14-10-4-3-8-5-9(12(13)15-2)7-16-11(8)6-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIVJFUNDNIKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(CO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680037
Record name Methyl 7-methoxy-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86236-08-0
Record name Methyl 7-methoxy-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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